Piperidine-2,6-dicarbonitrile
Overview
Description
Piperidine-2,6-dicarbonitrile is a heterocyclic organic compound that belongs to the piperidine family . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The primary production of Piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Additionally, Piperidine can also be synthesized from pyridine through a reduction process . A more modern approach is the cyclization of 1,5-diaminopentane, derived from the dinitrile of adipic acid .
Molecular Structure Analysis
Piperidine-2,6-dicarbonitrile has a molecular formula of C7H9N3 . It consists of a six-membered ring with five carbon atoms and one nitrogen atom .
Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Physical And Chemical Properties Analysis
Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature .
Scientific Research Applications
Synthesis and Characterization
- Novel derivatives of Piperidine-2,6-dicarbonitrile, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, have been synthesized for various applications. These compounds are characterized using techniques like NMR, MS, and X-ray diffraction, indicating their potential in material science and chemical research (Wu Feng, 2011).
Multicomponent Reactions
- Piperidine-2,6-dicarbonitrile plays a crucial role in multicomponent reactions. For example, it's used as a base in the synthesis of bis(dihydropyridine-3,5-dicarbonitriles) via condensation reactions (S. Sanad, A. Elwahy, Ismail A. Abdelhamid, 2018).
Ultrasound-Promoted Synthesis
- In another application, ultrasound-promoted one-pot, four-component synthesis of Pyridin-2(1H)-One derivatives involves Piperidine-2,6-dicarbonitrile. This method offers advantages such as shorter reaction times and excellent yields (Jin-Ming Yang et al., 2013).
Cytotoxicity Evaluation
- Piperidine-2,6-dicarbonitrile derivatives have been synthesized and their cytotoxicity against human epithelial colorectal adenocarcinoma cell lines has been assessed. Some derivatives showed concentration-dependent inhibitory effects, indicating potential applications in cancer research (Amr M. Abdelmoniem et al., 2017).
Antimicrobial Properties
- Novel derivatives of Piperidine-2,6-dicarbonitrile have shown promising antibacterial activity. These findings highlight the potential of these compounds as antimicrobial agents (V. Patel et al., 2018).
Catalyst and Solvent Effects
- Piperidine-2,6-dicarbonitrile is used to study the effects of different bases and solvents on the synthesis of pyridine-3,5-dicarbonitriles. This research is significant in understanding reaction mechanisms and optimizing synthesis conditions (Kai Guo et al., 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
piperidine-2,6-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c8-4-6-2-1-3-7(5-9)10-6/h6-7,10H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUPHEPARZCBPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10318860 | |
Record name | piperidine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidine-2,6-dicarbonitrile | |
CAS RN |
41980-31-8 | |
Record name | 41980-31-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337811 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | piperidine-2,6-dicarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10318860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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